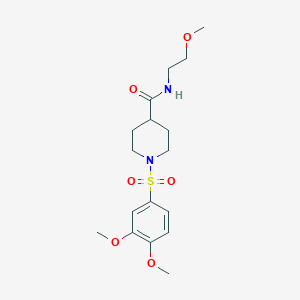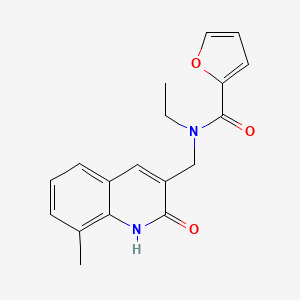
N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)furan-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)furan-2-carboxamide involves the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, this compound can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound can also inhibit angiogenesis, the formation of new blood vessels that are necessary for tumor growth and metastasis. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)furan-2-carboxamide is its potent antitumor activity. This compound can inhibit the growth of a wide range of cancer cell lines, making it a promising candidate for further research. However, one of the limitations of this compound is its potential toxicity. Studies have shown that this compound can cause DNA damage and induce cell death in normal cells as well as cancer cells.
Zukünftige Richtungen
There are several future directions for research on N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)furan-2-carboxamide. One area of interest is the development of new analogs of this compound that have improved potency and selectivity for cancer cells. Another area of research is the investigation of the potential of this compound as a therapeutic agent for other diseases, such as inflammatory disorders and neurodegenerative diseases. Finally, further studies are needed to determine the optimal dosing and administration of this compound for maximum efficacy and minimal toxicity.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields of scientific research. Its potent antitumor activity, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions make it an important area of study for researchers. Further research is needed to fully understand the potential of this compound and its analogs for the treatment of cancer and other diseases.
Synthesemethoden
The synthesis of N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)furan-2-carboxamide involves the reaction of 2-hydroxy-8-methylquinoline with N-ethyl-N-(furan-2-ylmethyl)amine in the presence of a catalyst. The resulting product is a yellow crystalline solid that can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)furan-2-carboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that this compound has potent antitumor activity and can inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
N-ethyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-3-20(18(22)15-8-5-9-23-15)11-14-10-13-7-4-6-12(2)16(13)19-17(14)21/h4-10H,3,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEVNGZTXNFLBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC2=CC=CC(=C2NC1=O)C)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

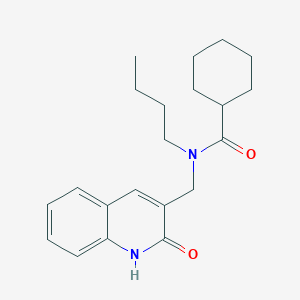
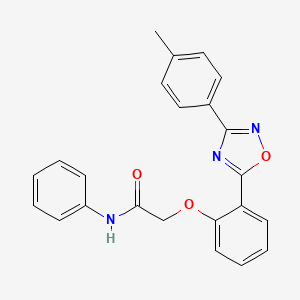
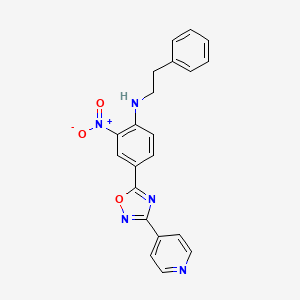

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7702104.png)

![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7702118.png)
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B7702125.png)
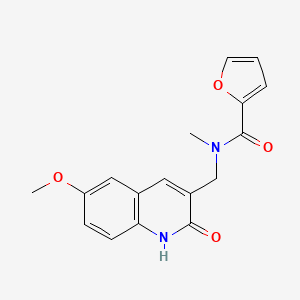
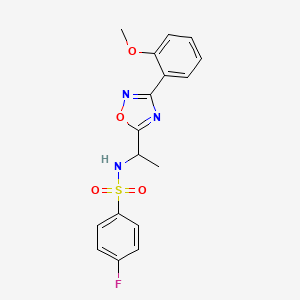


![3,4-dimethoxy-N'-[(Z)-(3-methoxy-4-propoxyphenyl)methylidene]benzohydrazide](/img/structure/B7702178.png)
